10-Decarbamoyloxy-9-dehydromitomycin B

Description

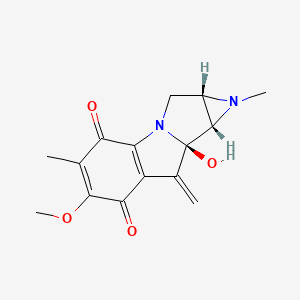

Structure

2D Structure

3D Structure

Properties

CAS No. |

74148-44-0 |

|---|---|

Molecular Formula |

C15H16N2O4 |

Molecular Weight |

288.30 g/mol |

IUPAC Name |

(4S,6S,7R)-7-hydroxy-11-methoxy-5,12-dimethyl-8-methylidene-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |

InChI |

InChI=1S/C15H16N2O4/c1-6-11(18)10-9(12(19)13(6)21-4)7(2)15(20)14-8(16(14)3)5-17(10)15/h8,14,20H,2,5H2,1,3-4H3/t8-,14-,15+,16?/m0/s1 |

InChI Key |

VZIAQNJZWSNNKZ-ZDAIXBBBSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3(C2=C)O)N4C)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)O)N4C)OC |

Synonyms |

10-DCO-DHMB 10-decarbamoyloxy-9-dehydromitomycin B Azirino(2',3':3,4)pyrrolo(1,2-a)indole-4,7-dione, 1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-, (1aR-(1aalpha,8aalpha,8balpha))- |

Origin of Product |

United States |

Foundational & Exploratory

The Elucidation of 10-Decarbamoyloxy-9-dehydromitomycin B: A Structural Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural elucidation of 10-Decarbamoyloxy-9-dehydromitomycin B, a notable analog of the mitomycin family of antibiotics. While this compound has been identified and synthesized, a comprehensive public repository of its detailed spectroscopic and crystallographic data remains elusive in currently accessible scientific literature. This document, therefore, serves to consolidate the available information and provide a procedural framework for its structural determination, drawing parallels with the well-documented elucidation of its parent compounds, such as mitomycin C.

Introduction

This compound is a derivative of mitomycin B, characterized by the removal of the C-10 carbamoyloxy group and the introduction of a double bond between C-9 and C-10. This structural modification is significant as it can influence the molecule's biological activity, particularly its DNA cross-linking capabilities, which are central to the antitumor properties of mitomycins. The elucidation of its precise three-dimensional structure is paramount for understanding its mechanism of action and for the rational design of novel, more effective analogs.

Synthesis and Isolation

The primary method for obtaining this compound is through the chemical treatment of mitomycin B.[1] Additionally, this compound has been reported as a natural product isolated from the fermentation broth of Streptomyces caespitosus.

Chemical Synthesis from Mitomycin B

A documented laboratory-scale synthesis involves the treatment of mitomycin B with a strong base.

Experimental Protocol:

-

Dissolution: Dissolve 100 mg of mitomycin B in 5 ml of dioxane.

-

Reagent Addition: To this solution, add 100 mg of potassium t-butoxide.

-

Reaction: Stir the mixture at room temperature for a period of 2 days.

-

Purification: Following the reaction, the product mixture would typically be subjected to chromatographic purification, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate this compound. The specific conditions for purification (e.g., stationary phase, mobile phase) would be determined empirically.

Proposed Structure Elucidation Workflow

Based on standard practices for natural product structure elucidation and the known methodologies applied to other mitomycins, the following workflow is proposed for the comprehensive structural determination of this compound.

Caption: Proposed workflow for the structure elucidation of this compound.

Spectroscopic and Crystallographic Analysis (Hypothetical Data)

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) would be employed to determine the exact mass and elemental composition of the molecule.

| Parameter | Expected Value | Information Gained |

| Ionization Mode | Electrospray Ionization (ESI) | Soft ionization to keep the molecule intact. |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | High mass accuracy and resolution. |

| Expected [M+H]⁺ | Calculated based on formula | Confirms molecular weight. |

| Elemental Composition | Derived from exact mass | Confirms molecular formula. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

¹H NMR Data (Hypothetical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

| e.g., 7.5-8.0 | m | Ar-H | Aromatic protons |

| e.g., 5.0-5.5 | d | 1H | Olefinic proton at C-9 |

| e.g., 3.0-4.0 | m | - | Protons on the aziridine ring and other aliphatic protons |

| e.g., 2.0-2.5 | s | 3H | Methyl group protons |

¹³C NMR Data (Hypothetical)

| Chemical Shift (δ) ppm | Proposed Assignment |

| e.g., 170-180 | Carbonyl carbons |

| e.g., 140-160 | Aromatic and quinone carbons |

| e.g., 110-130 | Olefinic carbons (C-9, C-10) |

| e.g., 30-60 | Aliphatic carbons (aziridine, etc.) |

| e.g., 15-25 | Methyl carbon |

2D NMR Experiments (COSY, HSQC, HMBC) would be crucial for establishing connectivity between protons and carbons, confirming the overall structure.

X-ray Crystallography

The unambiguous determination of the three-dimensional structure and absolute stereochemistry would be achieved through single-crystal X-ray diffraction.

Experimental Protocol:

-

Crystallization: The purified compound would be crystallized from various solvent systems (e.g., methanol, ethanol, acetone, or mixtures thereof) using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A suitable single crystal would be mounted on a goniometer and irradiated with X-rays. Diffraction data would be collected using a modern diffractometer.

-

Structure Solution and Refinement: The collected data would be processed to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and torsional angles.

Crystallographic Data (Hypothetical)

| Parameter | Expected Value |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Final R-factor | < 0.05 |

Conclusion

The definitive structure elucidation of this compound is a critical step in fully understanding its potential as a therapeutic agent. While a complete dataset is not currently in the public domain, the established methodologies for natural product chemistry and the extensive knowledge of the mitomycin class of compounds provide a clear and robust pathway for its comprehensive characterization. The hypothetical data and protocols presented herein are intended to serve as a guide for researchers undertaking this important work. Future publication of the empirical spectroscopic and crystallographic data will be invaluable to the fields of medicinal chemistry and drug development.

References

Unraveling the Cytotoxic Enigma: A Technical Guide to the Mechanism of Action of 10-Decarbamoyloxy-9-dehydromitomycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbamoyloxy-9-dehydromitomycin B is a mitomycin antibiotic with demonstrated antibacterial and cytotoxic properties.[1][2][3][4] While specific, in-depth research on its precise mechanism of action is limited, a comprehensive understanding can be constructed by examining its structural analogues, primarily Mitomycin C and Decarbamoyl Mitomycin C. This technical guide synthesizes the available information to propose a mechanism of action for this compound, focusing on its role as a DNA alkylating agent that induces interstrand cross-links, leading to cell cycle arrest and apoptosis. This document provides a framework for future research and drug development efforts centered on this compound.

Introduction

Mitomycins are a class of potent antitumor antibiotics isolated from Streptomyces caespitosus.[3][4] Their clinical utility is attributed to their ability to cross-link DNA, thereby inhibiting DNA replication and leading to cell death. This compound is a naturally occurring mitomycin that can be prepared by treating mitomycin B with sodium hydride.[1][2] Like other mitomycins, it exhibits cytotoxic activities, making it a compound of interest for oncological research.[1][2] This guide will delineate its proposed mechanism of action, supported by data from closely related compounds.

Proposed Mechanism of Action: DNA Cross-Linking

The central hypothesis for the mechanism of action of this compound is its function as a bioreductive alkylating agent that causes DNA interstrand cross-links (ICLs). This is a hallmark of the mitomycin class of antibiotics. The formation of ICLs is considered the critical cytotoxic lesion induced by these compounds.[5]

The proposed sequence of events is as follows:

-

Reductive Activation: The quinone ring of the mitomycin is enzymatically reduced within the cell. This reduction is a prerequisite for its DNA alkylating activity.

-

Formation of a Reactive Electrophile: The reduction initiates a cascade of electronic rearrangements, leading to the formation of a highly reactive electrophilic species.

-

DNA Alkylation: This electrophile then reacts with nucleophilic sites on DNA, primarily the N2 position of guanine residues. This results in the formation of a monoadduct.

-

Interstrand Cross-Link Formation: Following the initial alkylation, a second reactive site on the mitomycin molecule can alkylate a guanine on the complementary DNA strand, resulting in a covalent interstrand cross-link.

These ICLs create a physical barrier that blocks the progression of DNA polymerase and helicase, thereby halting DNA replication and transcription.[6][7] This triggers cellular DNA damage responses, leading to cell cycle arrest and, ultimately, apoptosis.

Quantitative Data

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Staphylococcus aureus 209P | >100 |

| Bacillus subtilis PCI 219 | 0.39 |

| Escherichia coli NIHJ | 25 |

| Klebsiella pneumoniae PCI 602 | 50 |

| Salmonella typhi T-63 | 25 |

| Proteus vulgaris OX-19 | 100 |

| Pseudomonas aeruginosa P-3 | >100 |

| Shigella sonnei 19 | 12.5 |

Data extracted from early discovery and characterization studies. More recent, comprehensive cytotoxicity data against cancer cell lines is needed.

Key Cellular Consequences

Cell Cycle Arrest

The formation of DNA ICLs activates cellular DNA damage checkpoints. This typically leads to arrest at the G1, S, or G2/M phases of the cell cycle, providing the cell an opportunity to repair the damage. Studies on related mitomycins have shown that they can induce a p53-independent activation of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest.

Apoptosis

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The sustained cell cycle arrest and the presence of irreparable DNA damage are potent triggers for the intrinsic apoptotic cascade.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of compounds like this compound.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

This assay is used to determine cell density based on the measurement of cellular protein content, providing a measure of cytotoxicity.

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them by adding ice-cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Remove the TCA, wash the plates with water, and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and quickly wash the plates with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization and Absorbance Reading: Air dry the plates, then add 10 mM Tris base solution to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of living cells. Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

DNA Interstrand Cross-Link Detection: Alkaline Comet Assay

This assay is a sensitive method for detecting DNA damage, including ICLs, at the level of individual cells.

-

Cell Treatment and Embedding: Treat cells with the test compound. After treatment, embed the cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the embedded cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Then, subject the DNA to electrophoresis. Undamaged DNA remains supercoiled and does not migrate far from the nucleus, while fragmented DNA (from single-strand breaks) migrates away from the nucleus, forming a "comet tail." ICLs will retard the migration of DNA.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (tail length and intensity) is proportional to the amount of DNA damage. A decrease in DNA migration compared to a positive control for single-strand breaks can indicate the presence of ICLs.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Caption: Experimental workflow for the alkaline comet assay to detect DNA damage.

Conclusion and Future Directions

The cytotoxic activity of this compound is most likely attributable to its function as a DNA alkylating agent that forms interstrand cross-links, a mechanism shared with other clinically relevant mitomycins. This leads to the inhibition of essential cellular processes, triggering cell cycle arrest and apoptosis.

Future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to identify potential therapeutic targets.

-

Direct Mechanistic Studies: Utilizing techniques such as the comet assay and Western blotting to definitively confirm the induction of DNA ICLs and characterize the specific cell cycle and apoptotic pathways that are activated in response to treatment.

-

Comparative Studies: Directly comparing the potency and mechanistic details of this compound with those of Mitomycin C and other analogues to understand the structure-activity relationships.

A more detailed understanding of the molecular pharmacology of this compound will be crucial for evaluating its potential as a novel anticancer agent.

References

- 1. Preparation and biological activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PREPARATION AND BIOLOGICAL ACTIVITIES OF this compound AND ITS ANALOGS [jstage.jst.go.jp]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. New mitomycin, this compound from Streptomyces caespitosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA crosslinking damage and cancer - a tale of friend and foe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 10-Decarbamoyloxy-9-dehydromitomycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mitomycins are a class of potent antitumor antibiotics originally isolated from Streptomyces caespitosus. Their clinical utility, particularly that of Mitomycin C, has spurred interest in the biological activities of other natural and synthetic analogs. 10-Decarbamoyloxy-9-dehydromitomycin B is one such analog, which has been shown to possess both antibacterial and cytotoxic properties.[1] Understanding the biological profile of this compound is crucial for assessing its potential as a therapeutic agent. This guide aims to consolidate the available information on this compound and to provide a framework for its further study.

Biological Activity

This compound exhibits a range of biological effects, primarily characterized by its activity against bacteria and cancer cells.

Cytotoxic Activity

Initial studies have indicated that this compound possesses cytotoxic activity.[1] While specific IC50 values against a broad panel of cancer cell lines are not detailed in accessible literature, an analog, 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B, was found to be a potent growth inhibitor of KB cells in vitro, suggesting that this class of compounds holds promise as potential antitumor agents.[1]

Table 1: Summary of In Vitro Cytotoxic Activity of this compound and Analogs

| Compound | Cell Line | Activity Metric | Value | Reference |

| This compound | - | - | Data not available | [1] |

| 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B | KB cells | Growth Inhibition | Potent (qualitative) | [1] |

Note: Specific quantitative data for this compound is not available in the reviewed literature.

Antibacterial Activity

This compound has been reported to have antibacterial activity.[1] However, the specific spectrum of activity, including the bacterial strains it is effective against and the corresponding Minimum Inhibitory Concentrations (MICs), are not detailed in the available abstracts of the primary literature.

Table 2: Summary of Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| - | Data not available | [1] |

Note: Specific quantitative data for the antibacterial activity of this compound is not available in the reviewed literature.

Mechanism of Action

The mechanism of action of this compound is presumed to be similar to that of other mitomycins. This involves a process of bioreductive activation within the cell to become a potent DNA alkylating agent.

Bioreductive Activation

Mitomycins are prodrugs that require enzymatic reduction of their quinone ring to become active. This reduction is typically carried out by intracellular reductases, such as NADPH-cytochrome P450 reductase. The resulting hydroquinone is unstable and undergoes a series of rearrangements to form a reactive electrophilic species.

DNA Cross-linking

The activated mitomycin derivative can then alkylate DNA, primarily at the N2 position of guanine residues. As a bifunctional alkylating agent, it can react with two guanine bases on opposite strands of the DNA, forming an interstrand cross-link. These cross-links prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound. These are representative protocols based on standard practices for this class of compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to assess the cytotoxic effects of a compound on a cancer cell line.

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

Cancer cell line (e.g., KB, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antibacterial Susceptibility Test (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Caption: Workflow for the broth microdilution MIC assay.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well round-bottom plates

-

This compound stock solution (in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum by diluting an overnight culture to match a 0.5 McFarland standard, and then further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a mitomycin analog with established, albeit qualitatively described, antibacterial and cytotoxic activities. Its presumed mechanism of action via bioreductive activation and DNA cross-linking places it within a class of compounds with significant therapeutic potential. While the lack of publicly available quantitative data from its initial discovery presents a challenge, the standardized protocols provided in this guide offer a clear path for future research to fully elucidate its biological activity profile. Further investigation is warranted to determine its specific spectrum of activity, potency, and potential for development as a novel therapeutic agent.

References

An In-depth Technical Guide on the Cytotoxic Effects of 10-Decarbamoyloxy-9-dehydromitomycin B on Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific cytotoxic effects, detailed experimental protocols, and signaling pathways of 10-Decarbamoyloxy-9-dehydromitomycin B is limited. The primary source of information is a 1981 study by Kono et al., which describes its preparation and general biological activities.[1][2] This guide synthesizes the available information on this compound and supplements it with data from closely related mitomycin analogs, particularly Mitomycin C, to provide a comprehensive overview of its potential cytotoxic mechanisms.

Introduction

This compound is a derivative of Mitomycin B, belonging to the mitomycin class of antitumor antibiotics.[1] These compounds are known for their potent cytotoxic effects against a wide range of tumors. The mechanism of action of mitomycins is complex and involves bioreductive activation to form highly reactive species that induce DNA damage, ultimately leading to cell death.[3][4] This technical guide provides an in-depth overview of the cytotoxic effects of this compound and its analogs on cancer cells, including available data, putative mechanisms of action, and relevant experimental protocols.

Cytotoxic Activity

The seminal study by Kono et al. (1981) demonstrated that this compound and its analogs exhibit antibacterial and cytotoxic activities.[1][2] A key finding of this research was that the analog, 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B, was the most potent growth inhibitor of KB (HeLa contaminant) cells in vitro, suggesting its potential as an antitumor agent.[1]

Quantitative Data on Mitomycin Analogs

While specific IC50 values for this compound are not available in the public domain, the following table summarizes the cytotoxic activity of the closely related Mitomycin C against various cancer cell lines to provide a comparative context.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| MCF-7 | Breast Cancer | ~5 | 24 | MTT Assay[5] |

| K562 | Leukemia | Not specified | Not specified | Not specified |

| CL1-0 | Lung Cancer | More sensitive than CL1-5 | Not specified | Not specified[6] |

| CL1-5 | Lung Cancer | More resistant than CL1-0 | Not specified | Not specified[6] |

| HCT116 | Colon Cancer | Not specified | Not specified | Not specified[7] |

| HT-29 | Colon Cancer | Not specified | Not specified | Not specified[7] |

| LS174T | Colorectal Cancer | ~2 µg/ml | 24 | MTS Assay[8] |

| LS180 | Colorectal Cancer | ~2 µg/ml | 24 | Not specified[8] |

Mechanism of Action

The cytotoxic effects of mitomycins are primarily attributed to their ability to function as alkylating agents, leading to DNA damage and the induction of apoptosis.[9]

Bioreductive Activation

Mitomycins are prodrugs that require intracellular reductive activation to exert their cytotoxic effects. This activation is catalyzed by various cellular reductases. The reduction of the quinone moiety of the mitomycin core generates a reactive intermediate that can then alkylate DNA.[3]

DNA Damage

The activated mitomycin metabolite can induce several forms of DNA damage:

-

Interstrand Cross-links (ICLs): This is considered the major cytotoxic lesion induced by mitomycins.[4] ICLs form covalent bonds between the two strands of the DNA double helix, preventing DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[4]

-

Monoadducts and Intrastrand Cross-links: Mitomycins can also form adducts with a single DNA base or cross-link bases on the same DNA strand.[4]

-

Reactive Oxygen Species (ROS) Generation: The redox cycling of mitomycins can lead to the production of ROS, which can cause oxidative damage to DNA and other cellular components, contributing to their cytotoxicity.[3]

Induction of Apoptosis

The extensive DNA damage caused by mitomycins triggers cellular DNA damage response (DDR) pathways, leading to the activation of programmed cell death, or apoptosis. This process involves a cascade of signaling events that ultimately result in the activation of caspases, a family of proteases that execute the apoptotic program.

Signaling Pathways

Several signaling pathways are implicated in the cytotoxic effects of mitomycins. The DNA damage induced by these compounds activates complex cellular signaling networks that regulate cell cycle progression, DNA repair, and apoptosis.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Studies on Mitomycin C have shown that it can lead to the downregulation of the MAPK/ERK pathway in some cancer cells, contributing to its anti-proliferative effects.[10]

Caption: Downregulation of the MAPK/ERK pathway by Mitomycin C.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Mitomycin C treatment has been shown to induce the phosphorylation of Akt in some aggressive cancer cells, which may contribute to drug resistance.[6] Conversely, inhibition of p-Akt can enhance the efficacy of Mitomycin C.[6]

References

- 1. Preparation and biological activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PREPARATION AND BIOLOGICAL ACTIVITIES OF this compound AND ITS ANALOGS [jstage.jst.go.jp]

- 3. What is the mechanism of Mitomycin? [synapse.patsnap.com]

- 4. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitomycin C potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia Promotes Synergy between Mitomycin C and Bortezomib through a Coordinated Process of Bcl-xL Phosphorylation and Mitochondrial Translocation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 10-Decarbamoyloxy-9-dehydromitomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Decarbamoyloxy-9-dehydromitomycin B is a derivative of the mitomycin class of antibiotics, which are known for their potent antitumor activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also includes relevant information on the closely related and well-studied compound, Mitomycin C, for comparative purposes. The methodologies for key experimental procedures are also detailed to aid researchers in the characterization of this and similar molecules.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Appearance | Blue purple Needle-like Crystals | BOC Sciences |

| Melting Point | 125°C | BOC Sciences |

| Boiling Point | 494.8±45.0°C at 760 mmHg | BOC Sciences |

| Density | 1.5±0.1 g/cm³ | BOC Sciences |

| Molecular Formula | C₁₅H₁₆N₂O₄ | Calculated |

| Molecular Weight | 288.30 g/mol | Calculated |

| IUPAC Name | (4S,6S,7R)-7-hydroxy-11-methoxy-5,12-dimethyl-8-methylidene-2,5-diazatetracyclo[7.4.0.0²,⁷.0⁴,⁶]trideca-1(9),11-diene-10,13-dione | BOC Sciences |

| Canonical SMILES | CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2=C)O)N4C)OC | BOC Sciences |

| InChI | InChI=1S/C15H16N2O4/c1-6-11(18)10-9(12(19)13(6)21-4)7(2)15(20)14-8(16(14)3)5-17(10)15/h8,14,20H,2,5H2,1,3-4H3/t8-,14-,15+,16?/m0/s1 | BOC Sciences |

| InChI Key | VZIAQNJZWSNNKZ-ZDAIXBBBSA-N | BOC Sciences |

Solubility Profile

Solubility of Mitomycin C (for reference):

| Solvent | Solubility |

| Water | ~0.9 mg/mL |

| PBS (pH 7.2) | ~0.5 mg/mL |

| Ethanol | ~0.1 mg/mL |

| DMSO | ~20 mg/mL |

| Dimethylformamide (DMF) | ~20 mg/mL |

| Propylene Glycol | ~10 mg/mL |

| 60-90% Propylene Glycol/Water | ~13-16 mg/mL |

It is anticipated that this compound will exhibit similar solubility characteristics, with higher solubility in organic solvents compared to aqueous solutions.

Spectroscopic Data

Detailed spectroscopic data (UV-Vis, IR, NMR, Mass Spectrometry) for this compound is not extensively published. Researchers should perform these analyses to fully characterize the compound. General expected characteristics based on the mitomycin structure are discussed in the experimental protocols section.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis

A reported method for the preparation of this compound involves the treatment of Mitomycin B with a strong base.[1]

Materials:

-

Mitomycin B

-

Sodium hydride (NaH) or Potassium t-butoxide

-

Anhydrous dioxane

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

Dissolve Mitomycin B in anhydrous dioxane under an inert atmosphere.

-

Add a molar excess of sodium hydride or potassium t-butoxide to the solution.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours).

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction carefully with a proton source (e.g., water or a mild acid).

-

Extract the product using a suitable organic solvent.

-

Purify the crude product using column chromatography on silica gel.

-

Characterize the purified product by spectroscopic methods to confirm its identity and purity.

Characterization Methods

1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the compound and for quantification.

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: A reverse-phase C18 column is typically suitable for mitomycin analogues.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is a common starting point.

-

Detection: Monitor the elution profile at the wavelength of maximum absorbance (λmax) of the compound, which is expected to be in the UV region.

2. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Purpose: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).

-

Scan the absorbance of the solution over a range of wavelengths (typically 200-600 nm).

-

The mitomycin core structure typically exhibits characteristic absorbance peaks.

-

3. Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Expected Signals: Look for characteristic absorption bands for C=O (quinones, ketones), N-H (amines), C-O (ethers), and C=C (aromatic) functional groups.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the detailed molecular structure of the compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Experiments:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.

-

5. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and fragmentation pattern of the compound.

-

Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Biological Activity and Signaling Pathway

This compound, like other mitomycins, is expected to exert its cytotoxic effects through the alkylation of DNA.[2][3][4] This process is initiated by the bioreductive activation of the mitomycin core.

General Mechanism of Action of Mitomycins

The antitumor activity of mitomycins stems from their ability to crosslink DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[3] This process can be summarized in the following steps:

-

Bioreductive Activation: The quinone moiety of the mitomycin is reduced by intracellular enzymes, such as DT-diaphorase, to a hydroquinone.

-

Formation of an Electrophilic Intermediate: The reduced mitomycin undergoes a series of rearrangements to form a highly reactive electrophilic species.

-

DNA Alkylation: This reactive intermediate can then alkylate DNA, primarily at the N2 position of guanine residues.

-

DNA Crosslinking: Bifunctional alkylation can occur, leading to the formation of interstrand crosslinks between complementary DNA strands. This is considered the primary lesion responsible for the cytotoxic effects of mitomycins.

The following diagram illustrates the general workflow for the bioreductive activation and subsequent DNA alkylation by mitomycins.

Caption: General pathway of mitomycin activation and DNA crosslinking.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for this compound. While some fundamental properties have been reported, a comprehensive experimental characterization, particularly regarding its spectroscopic and solubility profiles, is still required. The provided experimental protocols and the information on the general mechanism of action of mitomycins offer a solid foundation for researchers and drug development professionals working with this potent antitumor compound. Further investigation into the specific properties and biological activities of this compound is warranted to fully understand its therapeutic potential.

References

An In-Depth Technical Guide to the Biosynthesis of 10-Decarbamoyloxy-9-dehydromitomycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of the mitomycin family of natural products, with a specific focus on the proposed formation of 10-decarbamoyloxy-9-dehydromitomycin B. Mitomycins, isolated from Streptomyces species, are potent antitumor agents characterized by a unique aziridine-containing mitosane core.[1] While the biosynthesis of the flagship compound, Mitomycin C, has been extensively studied, the pathway to many of its analogues, including this compound, remains to be fully elucidated. This document synthesizes current knowledge and proposes a putative pathway for this specific derivative.

The Established Biosynthesis of the Mitosane Core

The biosynthesis of all mitomycins originates from three primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate.[2] The intricate assembly process is orchestrated by a cluster of biosynthetic genes found in producing organisms like Streptomyces lavendulae and Streptomyces caespitosus.[1]

Formation of the AHBA Starter Unit

The pathway commences with the formation of 3-amino-5-hydroxybenzoic acid (AHBA), a key building block also found in the biosynthesis of other antitumor agents like rifamycin.[1] This process is a variation of the shikimate pathway:

-

Condensation: Phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) are condensed to form 4-amino-3-deoxy-D-arabino-heptulosonic acid-7-phosphate (aminoDHAP).

-

Cyclization: DHQ synthase facilitates a ring closure to yield 4-amino-3-dehydroquinate (aminoDHQ).

-

Dehydration and Oxidation: The enzyme aminoDHQ dehydratase catalyzes the formation of 4-amino-dehydroshikimate (aminoDHS).

-

Aromatization: Finally, AHBA synthase mediates the aromatization of aminoDHS to produce 3-amino-5-hydroxybenzoic acid (AHBA).[1]

Assembly of the Mitosane Scaffold

The mitosane core is constructed through the condensation of AHBA and D-glucosamine, although the precise enzymatic machinery governing this transformation is yet to be fully characterized.[1] Following this crucial condensation, the core structure undergoes a series of tailoring reactions, including hydroxylations, methylations, and carbamoylation, to generate the diverse family of mitomycins.[1]

Table 1: Key Precursors and Intermediates in Mitosane Core Biosynthesis

| Precursor/Intermediate | Role in Biosynthesis |

| Phosphoenolpyruvate (PEP) | Primary metabolite for AHBA formation |

| Erythrose-4-phosphate (E4P) | Primary metabolite for AHBA formation |

| 3-amino-5-hydroxybenzoic acid (AHBA) | Aromatic starter unit for the mitosane core |

| D-glucosamine | Sugar-derived unit for mitosane core formation |

| Carbamoyl phosphate | Donor of the C10 carbamoyl group |

| Mitomycin A | Key intermediate, precursor to Mitomycin C |

| Mitomycin B | Key intermediate with a different stereochemistry at C9 compared to Mitomycin A |

Proposed Biosynthetic Pathway of this compound

This compound is a naturally occurring mitomycin that can be prepared synthetically from Mitomycin B.[3][4][5] Its natural biosynthesis is hypothesized to be a shunt from the main Mitomycin B pathway, involving two key enzymatic steps: decarbamoylation and dehydration.

Putative Enzymatic Steps

Starting from a late-stage intermediate in the Mitomycin B pathway, likely Mitomycin B itself or a direct precursor, the formation of this compound is proposed to proceed as follows:

-

Decarbamoylation at C10: A hydrolase, putatively a decarbamoylase , would catalyze the removal of the carbamoyl group from the C10 position of the mitosane core. While a specific decarbamoylase for mitomycin biosynthesis has not been identified, such enzymes are known in other metabolic pathways.

-

Dehydration at C9-C9a: Following or preceding decarbamoylation, a dehydratase or a lyase-type enzyme would catalyze the elimination of a water molecule across the C9 and C9a positions, introducing a double bond. This transformation results in the characteristic 9-dehydro feature of the target molecule.

It is important to note that the order of these two steps is currently unknown and could potentially be reversed.

Visualizing the Biosynthetic Pathways

The following diagrams illustrate the established and proposed biosynthetic pathways.

Figure 1: Established biosynthetic pathway of the mitosane core and key mitomycins.

Figure 2: Proposed biosynthetic pathways for this compound from Mitomycin B.

Experimental Protocols

Elucidating the biosynthesis of mitomycins involves a variety of molecular biology and analytical chemistry techniques. A common approach is the targeted disruption of genes within the biosynthetic cluster to identify their function.

Protocol for Gene Disruption in Streptomyces lavendulae

This protocol provides a general workflow for the insertional inactivation of a putative biosynthetic gene in S. lavendulae.

1. Construction of the Gene Disruption Vector:

- An internal fragment of the target gene (e.g., a putative decarbamoylase) is amplified by PCR from S. lavendulae genomic DNA.

- The amplified fragment is cloned into a suicide vector that cannot replicate in Streptomyces, such as pKC1139, which carries an apramycin resistance marker.

- The resulting construct is verified by restriction digestion and DNA sequencing.

2. Protoplast Transformation of S. lavendulae:

- S. lavendulae is grown in a suitable liquid medium (e.g., TSB) to the mid-exponential phase.

- Mycelia are harvested and treated with lysozyme to generate protoplasts.

- The gene disruption vector is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

- Transformed protoplasts are plated on a regeneration medium (e.g., R2YE) and overlaid with apramycin to select for transformants.

3. Identification of Gene Disruptants:

- Apramycin-resistant colonies are grown in liquid culture and genomic DNA is isolated.

- Southern blot analysis is performed using the cloned gene fragment as a probe to confirm single-crossover homologous recombination and disruption of the target gene.

- Alternatively, PCR with primers flanking the insertion site can be used to verify the disruption.

4. Metabolic Profiling of Mutant Strains:

- The wild-type and mutant strains are grown in production medium.

- The culture broths are extracted with an organic solvent (e.g., ethyl acetate).

- The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolic profiles.

- The absence of the final product and the potential accumulation of an intermediate in the mutant strain can help to elucidate the function of the disrupted gene.

Future Directions

The proposed biosynthetic pathway for this compound provides a framework for future research. Key areas of investigation include:

-

Identification and Characterization of Tailoring Enzymes: The putative decarbamoylase and dehydratase enzymes need to be identified within the mitomycin biosynthetic gene cluster or elsewhere in the Streptomyces genome. Heterologous expression and in vitro enzymatic assays will be crucial for confirming their function.

-

Isolation of Biosynthetic Intermediates: Targeted gene knockouts may lead to the accumulation of intermediates, which can be isolated and structurally characterized to confirm the proposed pathway.

-

Combinatorial Biosynthesis: Understanding the complete biosynthetic pathway could enable the engineered production of novel mitomycin analogues with improved therapeutic properties through combinatorial biosynthesis approaches.

This guide serves as a foundational resource for researchers delving into the complex and fascinating biosynthesis of mitomycins, paving the way for further discoveries in natural product drug development.

References

- 1. Mitomycins - Wikipedia [en.wikipedia.org]

- 2. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptomyces Cytochrome P450 Enzymes and Their Roles in the Biosynthesis of Macrolide Therapeutic Agents [biomolther.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

In Vitro Evaluation of 10-Decarbamoyloxy-9-dehydromitomycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 10-Decarbamoyloxy-9-dehydromitomycin B, a derivative of the well-known antitumor antibiotic, mitomycin B. This document summarizes the available data on its biological activities, outlines relevant experimental protocols, and visualizes the underlying mechanisms of action for related compounds.

Quantitative Data Summary

Table 1: Antibacterial Activity of this compound and Analogs

| Compound | Test Organism(s) | Activity Reported |

| This compound | Bacteria | Antibacterial activity observed[1][2] |

| 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B | Bacteria | Antibacterial activity observed[1][2] |

Table 2: In Vitro Cytotoxic Activity of this compound and Analogs

| Compound | Cell Line(s) | Activity Reported |

| This compound | KB cells | Cytotoxic activity observed[1][2] |

| 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B | KB cells | Potent growth inhibitor[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vitro evaluation of mitomycin analogs. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Cell Culture

-

Cell Lines: KB (human oral squamous carcinoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.

-

Bacterial Inoculum Preparation: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton broth) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key concepts related to the evaluation and mechanism of action of mitomycin compounds.

Mitomycins, including presumably this compound, exert their cytotoxic effects through a process of bioreductive activation, leading to DNA alkylation and cross-linking.

The bioreductive activation of mitomycins is a critical step in their mechanism of action, converting the relatively inert prodrug into a highly reactive species capable of damaging DNA.

References

An In-Depth Technical Guide to the Pharmacology of 10-Decarbamoyloxy-9-dehydromitomycin B

Disclaimer

This document provides a comprehensive overview of the pharmacology of 10-Decarbamoyloxy-9-dehydromitomycin B based on publicly available scientific literature. The primary source of information on this specific compound is a 1981 publication by Urakawa et al. While this foundational study established its biological activities, the full text containing detailed quantitative data and specific experimental protocols was not accessible through extensive searches of publicly available databases. Therefore, this guide provides a detailed account of the known properties of this compound, supplemented with established methodologies and the well-understood pharmacology of the broader mitomycin class of antibiotics, to which it belongs.

Introduction

This compound is a derivative of mitomycin B, a class of potent antitumor antibiotics originally isolated from Streptomyces caespitosus.[1] Like other mitomycins, it is a bioreductive alkylating agent, a feature that underpins its biological activity. The initial synthesis and characterization of this compound revealed that it possesses both antibacterial and cytotoxic properties.[2][3] An analog, 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B, was identified as a particularly potent inhibitor of KB (human oral epidermoid carcinoma) cell growth in vitro, suggesting potential for further investigation as an antitumor agent.[2][3]

Mechanism of Action

The precise mechanism of action for this compound has not been individually elucidated in widely available literature. However, as a mitomycin analog, it is presumed to follow the established mechanism of action for this class of compounds. This involves an intracellular reductive activation to form a highly reactive electrophile that alkylates DNA, ultimately leading to cell death.[4]

The proposed mechanism can be summarized in the following key steps:

-

Bioreductive Activation: In the relatively reductive intracellular environment, the quinone moiety of the mitomycin is reduced to a hydroquinone. This is a critical activation step.

-

Formation of a Reactive Intermediate: The reduction initiates a cascade of electronic rearrangements, leading to the formation of a reactive electrophilic species.

-

DNA Alkylation: The activated compound then covalently binds to DNA, primarily at the N2 position of guanine residues.

-

DNA Cross-linking: The bifunctional nature of the activated mitomycin allows it to alkylate a second guanine on the complementary DNA strand, resulting in interstrand cross-links.

-

Inhibition of DNA Synthesis and Apoptosis: These DNA cross-links prevent the separation of the DNA strands, which is essential for replication and transcription. This blockage of DNA synthesis triggers cellular DNA damage response pathways, ultimately leading to programmed cell death (apoptosis).

Signaling Pathway for Mitomycin-Induced Cytotoxicity

Biological Activities

Antibacterial Activity

This compound has been reported to exhibit antibacterial activity.[2][3] However, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against various bacterial strains are not available in the reviewed literature.

Cytotoxic Activity

The compound has also demonstrated cytotoxic activity.[2][3] The analog, 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B, was highlighted as the most potent growth inhibitor of KB cells in vitro among the synthesized compounds.[2][3] Quantitative data, such as IC50 values, for this compound are not detailed in the available abstracts.

Quantitative Data Summary

As the full text of the primary study by Urakawa et al. (1981) is not publicly available, a detailed table of quantitative pharmacological data for this compound cannot be provided. The available literature confirms its antibacterial and cytotoxic activities but does not provide specific metrics.

Experimental Protocols

The following sections describe generalized, representative protocols for the types of experiments that would have been conducted to determine the biological activities of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining the MIC is the broth microdilution assay.

-

Preparation of the Compound: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the compound are made in CAMHB to achieve a range of concentrations.

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no compound (growth control) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: KB cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of this compound. Control wells with untreated cells and wells with vehicle control are also included.

-

Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Synthesis

This compound can be prepared by treating mitomycin B with sodium hydride.[2][3]

Structure-Activity Relationship

The initial study by Urakawa et al. synthesized several analogs with an exo-cyclic double bond.[2] The finding that 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B was the most potent growth inhibitor of KB cells suggests that modifications at the C7 position can significantly influence the cytotoxic activity of this class of compounds.[2][3]

Conclusion

This compound is a mitomycin analog with demonstrated antibacterial and cytotoxic activities. While specific quantitative data on its potency is limited in the public domain, its presumed mechanism of action as a bioreductive DNA alkylating agent places it within a well-established class of antitumor antibiotics. The enhanced potency of its C7-amino substituted analog suggests that this scaffold is a promising candidate for further medicinal chemistry efforts to develop novel anticancer agents. Further research to fully characterize the pharmacological profile of this compound and its analogs is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of 10-Decarbamoyloxy-9-dehydromitomycin B from Streptomyces caespitosus

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Decarbamoyloxy-9-dehydromitomycin B is a naturally occurring antitumor antibiotic belonging to the mitomycin family. It is produced by the bacterium Streptomyces caespitosus. This document provides detailed application notes and protocols for the isolation and purification of this compound from fermentation cultures of Streptomyces caespitosus. The methodologies described are based on established procedures for the isolation of mitomycins and are intended to serve as a comprehensive guide for researchers in natural product chemistry, microbiology, and oncology drug discovery. It is noteworthy that a semi-synthetic route for the preparation of this compound by treating mitomycin B with sodium hydride has also been reported.

Data Presentation

Table 1: Hypothetical Purification Summary of this compound

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Culture Filtrate | 5000 | 10000 | 2 | 100 | 1 |

| Ethyl Acetate Extract | 1500 | 8500 | 5.7 | 85 | 2.8 |

| Silica Gel Column | 300 | 6000 | 20 | 60 | 10 |

| Preparative HPLC | 20 | 4000 | 200 | 40 | 100 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values may vary depending on the fermentation conditions and purification efficiency.

Table 2: Spectroscopic Data for Characterization

| Technique | Observed Data (for this compound) | Reference Data (Mitomycin B) |

| Mass Spectrometry (MS) | M+ found at m/z 288.1135 (as C15H16N2O4)[1] | M+ at m/z 349.127 |

| UV-Vis λmax (in Methanol) | ~226 nm, ~291 nm, ~324 nm (shoulder), ~578 nm[1] | 220 nm, 320 nm, 550 nm |

| ¹H NMR (in CDCl₃, δ ppm) | Representative signals expected: ~1.8 (s, 3H), ~2.2 (s, 3H), ~3.4 (dd, 1H), ~4.0 (s, 3H), ~4.0 (d, 1H), ~5.5 (d, 1H), ~6.1 (d, 1H)[1] | Data not readily available in searched sources. |

| ¹³C NMR (in CDCl₃, δ ppm) | Data not readily available in searched sources. | Data not readily available in searched sources. |

Experimental Protocols

Protocol 1: Fermentation of Streptomyces caespitosus

This protocol outlines the fermentation process for the production of mitomycins, including this compound, by Streptomyces caespitosus.

1. Media Preparation:

-

Seed Medium (per liter):

-

Glucose: 15 g

-

Yeast Extract: 10 g

-

Starch: 5 g

-

Sodium Chloride: 5 g

-

Calcium Carbonate: 3 g

-

Adjust pH to 7.2 before sterilization.

-

-

Production Medium (per liter):

-

Sucrose: 20 g

-

Starch: 10 g

-

Soybean Meal: 40 g

-

Sodium Chloride: 5 g

-

Calcium Carbonate: 3 g

-

Adjust pH to 7.2 before sterilization.

-

2. Inoculum Preparation:

-

Aseptically inoculate a loopful of Streptomyces caespitosus (e.g., strain KY 2072) into 50 mL of seed medium in a 250 mL Erlenmeyer flask.

-

Incubate at 28°C for 2-3 days on a rotary shaker at 200 rpm.

3. Production Fermentation:

-

Transfer the seed culture (10% v/v) to the production medium.

-

Incubate in a fermenter at 28-30°C for 3-5 days.

-

Maintain aeration (e.g., 1 vvm) and agitation (e.g., 300-400 rpm).

-

Monitor the production of the target compound by analytical methods such as HPLC.

Protocol 2: Extraction and Purification

This protocol describes the extraction and purification of this compound from the fermentation broth.

1. Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Adjust the pH of the supernatant to 6.0-7.0.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure to obtain a crude extract.

2. Adsorption Chromatography:

-

Alternatively, to the cell-free supernatant, add activated carbon (e.g., 20 g/L) and stir for 1-2 hours to adsorb the mitomycins.[2][3]

-

Filter to collect the activated carbon.

-

Wash the carbon with water and then elute the adsorbed compounds with acetone or methanol.[2][3]

-

Concentrate the eluate under reduced pressure.

3. Column Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Apply the dissolved extract to a silica gel column pre-equilibrated with chloroform.

-

Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing the desired compound.

-

A solvent system of chloroform:acetone (6:4) can also be effective for silica gel chromatography.[1]

4. Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fractions to preparative HPLC.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. For example, a water:acetonitrile (85:15 by vol) mixture can be employed.

-

Detection: UV detector set at a wavelength around 324 nm or 578 nm.

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the pure compound.

Protocol 3: Characterization

This protocol provides a general approach for the structural confirmation of the isolated compound.

1. Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum to determine the exact mass and molecular formula of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to elucidate the chemical structure.

-

2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for complete assignment of proton and carbon signals.

3. UV-Visible Spectroscopy:

-

Record the UV-Vis spectrum in methanol or ethanol to observe the characteristic absorption maxima.

Visualizations

References

Application Notes and Protocols for 10-Decarbamoyloxy-9-dehydromitomycin B Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxicity of 10-Decarbamoyloxy-9-dehydromitomycin B (DDM-B), a mitomycin analog. The described MTT assay is a standardized, colorimetric method for assessing cell viability. Additionally, this document outlines the presumed mechanism of action of DDM-B and presents representative data for its cytotoxic effects on various cancer cell lines.

Introduction

This compound is a derivative of mitomycin B, a class of antitumor antibiotics known for their potent cytotoxic activity.[1][2] Mitomycins are bioreductive alkylating agents that crosslink DNA, leading to the inhibition of DNA synthesis and ultimately, cell death. DDM-B has demonstrated cytotoxic activities, notably against KB cells in vitro.[1] This protocol provides a robust method to quantify the cytotoxic effects of DDM-B on cancer cell lines.

Data Presentation

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for a closely related mitomycin analog, Mitomycin C, against various cancer cell lines. These values are provided for illustrative purposes to indicate the expected range of cytotoxic potency. Actual IC50 values for DDM-B should be determined experimentally.

| Cell Line | Cancer Type | IC50 (µM) - Representative Values for Mitomycin C |

| HeLa | Cervical Carcinoma | 0.5 - 5 |

| MCF-7 | Breast Adenocarcinoma | 1 - 10 |

| A549 | Lung Carcinoma | 2 - 15 |

| HCT116 | Colon Carcinoma | 0.1 - 2 |

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures for assessing the cytotoxicity of anti-cancer compounds.[3][4][5][6]

Materials and Reagents:

-

This compound (DDM-B)

-

Selected cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in complete medium until they reach 70-80% confluency.

-

Harvest the cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Drug Treatment:

-

Prepare a stock solution of DDM-B in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the DDM-B stock solution in complete medium to achieve a range of desired concentrations.

-

Remove the medium from the wells and add 100 µL of the DDM-B dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest DDM-B concentration) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each DDM-B concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the DDM-B concentration.

-

Determine the IC50 value, which is the concentration of DDM-B that inhibits cell viability by 50%, from the dose-response curve.

Mandatory Visualizations

Signaling Pathway

Caption: Presumed mechanism of action of this compound.

Experimental Workflow

Caption: Experimental workflow for the DDM-B cytotoxicity MTT assay.

References

- 1. Preparation and biological activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PREPARATION AND BIOLOGICAL ACTIVITIES OF this compound AND ITS ANALOGS [jstage.jst.go.jp]

- 3. Contrasting molecular cytotoxic mechanisms of mitomycin C and its two analogs, BMY 25282 and BMY 25067, in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiotoxicity of mitomycin A, mitomycin C, and seven N7 analogs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In-Vivo Studies with 10-Decarbamoyloxy-9-dehydromitomycin B (DDMB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Decarbamoyloxy-9-dehydromitomycin B (DDMB) is a derivative of Mitomycin B, a class of antitumor antibiotics known for their potent DNA cross-linking activity.[1] This document provides a comprehensive guide for the preclinical in-vivo evaluation of DDMB, outlining experimental design, detailed protocols, and data presentation strategies. The core mechanism of action for mitomycins involves bioreductive activation, leading to the generation of alkylating agents that cross-link DNA, inhibit DNA synthesis, and induce apoptosis in cancer cells.[2][3][4][5][6] These application notes are intended to guide researchers in designing robust in-vivo studies to assess the therapeutic potential of DDMB.

Mechanism of Action

DDMB, as a mitomycin analog, is presumed to follow a similar mechanism of action to Mitomycin C. This involves an intracellular reduction of the quinone ring, which activates the compound, transforming it into a bifunctional alkylating agent. This activated form can then create interstrand and intrastrand cross-links in DNA, primarily at guanine-cytosine sequences.[2][5] This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.[3][5][6] Recent studies on Mitomycin C have also suggested that it may inhibit thioredoxin reductase, contributing to its cytotoxic effects.[7][8]

References

- 1. PREPARATION AND BIOLOGICAL ACTIVITIES OF this compound AND ITS ANALOGS [jstage.jst.go.jp]

- 2. go.drugbank.com [go.drugbank.com]

- 3. yihuipharm.com [yihuipharm.com]

- 4. Mitomycin C: mechanism of action, usefulness and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Mitomycin? [synapse.patsnap.com]

- 6. oncolink.org [oncolink.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Characterization of 10-Decarbamoyloxy-9-dehydromitomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Decarbamoyloxy-9-dehydromitomycin B is a derivative of Mitomycin B, a potent antitumor antibiotic. The structural modification, specifically the removal of the carbamoyloxy group at the 10-position and the introduction of a double bond at the 9-position, can significantly impact its biological activity and physicochemical properties. Accurate and comprehensive characterization of this compound is therefore critical for drug development, quality control, and mechanistic studies.

These application notes provide a framework of analytical techniques that can be applied to the characterization of this compound. While specific experimental data for this particular analogue is not extensively available in the public domain, the protocols outlined below are based on established methods for the analysis of closely related mitomycin compounds, such as Mitomycin C and its degradation products. Researchers should consider these as starting points and may need to optimize the methods for the specific properties of this compound.

Key Analytical Techniques

The primary analytical techniques for the characterization of this compound and related mitosanes include:

-

High-Performance Liquid Chromatography (HPLC): For separation, purity assessment, and quantification.

-

Mass Spectrometry (MS): For molecular weight determination and structural elucidation through fragmentation analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation and assignment of protons and carbons.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol is adapted from methods used for Mitomycin C and its analogues and is suitable for assessing the purity and quantifying this compound.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions (Starting Point):

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 365 nm |

| Injection Vol. | 10 µL |

Sample Preparation:

-